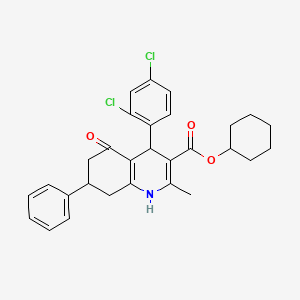![molecular formula C13H22N2O2S B5143010 2-{2-[4-(2-thienylmethyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B5143010.png)
2-{2-[4-(2-thienylmethyl)-1-piperazinyl]ethoxy}ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{2-[4-(2-thienylmethyl)-1-piperazinyl]ethoxy}ethanol, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound has shown promising results in preclinical studies, and its synthesis method, mechanism of action, biochemical and physiological effects, and future directions have been extensively researched.
作用机制
2-{2-[4-(2-thienylmethyl)-1-piperazinyl]ethoxy}ethanol exerts its pharmacological effects by selectively inhibiting BTK. It binds to the active site of BTK and prevents its activation, thereby inhibiting the downstream signaling pathways that promote B-cell proliferation and survival. This leads to the suppression of B-cell function and the induction of apoptosis in B-cell malignancies.
Biochemical and Physiological Effects:
2-{2-[4-(2-thienylmethyl)-1-piperazinyl]ethoxy}ethanol has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). It has also been shown to have immunomodulatory effects in autoimmune disorders, such as rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE). 2-{2-[4-(2-thienylmethyl)-1-piperazinyl]ethoxy}ethanol has been shown to reduce B-cell activation and autoantibody production in these diseases, leading to a reduction in disease activity.
实验室实验的优点和局限性
One of the major advantages of 2-{2-[4-(2-thienylmethyl)-1-piperazinyl]ethoxy}ethanol is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. It has also shown good pharmacokinetic properties, including oral bioavailability and good tissue distribution. However, one of the limitations of 2-{2-[4-(2-thienylmethyl)-1-piperazinyl]ethoxy}ethanol is its potential for drug-drug interactions, as it is metabolized by the cytochrome P450 enzyme system.
未来方向
There are several potential future directions for the research and development of 2-{2-[4-(2-thienylmethyl)-1-piperazinyl]ethoxy}ethanol. One area of focus is the development of combination therapies that target multiple signaling pathways in B-cell malignancies. Another area of focus is the development of 2-{2-[4-(2-thienylmethyl)-1-piperazinyl]ethoxy}ethanol analogs with improved pharmacokinetic properties and potency. Additionally, 2-{2-[4-(2-thienylmethyl)-1-piperazinyl]ethoxy}ethanol may have potential applications in other diseases, such as solid tumors and viral infections, which warrant further investigation.
合成方法
The synthesis of 2-{2-[4-(2-thienylmethyl)-1-piperazinyl]ethoxy}ethanol involves a series of chemical reactions that result in the final product. The process involves the reaction of 2-(2-aminoethoxy)ethanol with 4-bromomethyl-2-thiophenemethanol in the presence of a base, followed by the reaction of the resulting intermediate with 1-piperazineethanol. The final product is obtained after purification and isolation.
科学研究应用
2-{2-[4-(2-thienylmethyl)-1-piperazinyl]ethoxy}ethanol has been the subject of extensive scientific research for its potential therapeutic applications in various diseases. It has been studied as an inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme involved in the B-cell receptor signaling pathway. This pathway plays a crucial role in the development and function of B-cells, and its dysregulation has been implicated in various diseases, including B-cell malignancies, autoimmune disorders, and inflammatory diseases.
属性
IUPAC Name |
2-[2-[4-(thiophen-2-ylmethyl)piperazin-1-yl]ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2S/c16-8-10-17-9-7-14-3-5-15(6-4-14)12-13-2-1-11-18-13/h1-2,11,16H,3-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKCCFFZFWQUHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCO)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[4-(Thiophen-2-ylmethyl)piperazin-1-yl]ethoxy]ethanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methoxy-6-[(4-methyl-1-piperidinyl)methyl]-4-nitrophenol](/img/structure/B5142930.png)
![1-allyl-5-{2-[(3-nitrobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5142945.png)

![N-(4-chloro-2,5-dimethoxyphenyl)-2-[2-(cyclohexylcarbonyl)hydrazino]-2-oxoacetamide](/img/structure/B5142956.png)
![1-[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-methyl-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5142963.png)
![(4-fluoro-2-methoxybenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine](/img/structure/B5142969.png)
![N-cyclohexyl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5142989.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(4-chlorobenzyl)methanesulfonamide](/img/structure/B5142993.png)

![1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]pyridinium bromide](/img/structure/B5143004.png)

![2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-nitrophenyl)-1,3-thiazole hydrobromide](/img/structure/B5143018.png)
![1-[3-(4-chlorophenoxy)benzyl]-3-methylpiperidine](/img/structure/B5143024.png)
